Cas no 21061-10-9 (cis-8,11,14-Eicosatrienoic Acid Methyl Ester)

cis-8,11,14-Eicosatrienoic Acid Methyl Ester 化学的及び物理的性質
名前と識別子
-
- 8,11,14-Eicosatrienoicacid, methyl ester, (8Z,11Z,14Z)-
- cis-8,11,14-Eicosatrienoic acid methyl ester
- Dihomo-γ-Linolenic Acid methyl ester
- Methyl 8-cis,11-cis,14-cis-eicosatrienoate
- Methyl 8-cis,11-cis,14-cis-eicosatrienoate1000µg
- methyl icosa-8,11,14-trienoate
- Fame 20:3n-6
- (8Z,11Z,14Z)-8,11,14-Eicosatrienoic acid methyl ester
- Methyl dihomo-gamma-linolenate
- 8,11,14-Eicosatrienoic acid, methyl ester, (Z,Z,Z)-
- Methyl eicosa-8,11,14-trienoate, (Z,Z,Z)-
- Dihomo-.gamma.-Linolenic Acid methyl ester
- Methyl eicosa-8,11,14-trienoate
- CS-0063511
- Methyl dihomo-.gamma.-linolenate
- methyl (8Z,11Z,14Z)-icosa-8,11,14-trienoate
- (z,z,z)8,11,14-eicosatrienoic acid methyl ester
- AKOS027382357
- Methyl DGLA
- DTXSID90334008
- A-linolenic acid methyl ester
- LQD3YK782Q
- AS-80704
- 8,11,14-Eicosatrienoic acid, methyl ester, (Z,Z,Z)- (8CI); Dihomo-?-linolenic acid methyl ester; Methyl dihomo-?-linolenate; Methyl eicosa-8,11,14-trienoate; cis-8,11,14-Eicosatrienoic acid methyl ester
- Dihomo-??-Linolenic acid methyl ester
- Dihomo-
- CHEBI:180989
- SR-01000946740
- Methyl (8Z,11Z,14Z)-8,11,14-icosatrienoate #
- cis-8,11,14-Eicosatrienoic acid methyl ester, >=99%
- MFCD00673446
- Methyl 8,11,14-eicosatrienoate, (Z,Z,Z)-
- Dihomo- gamma -Linolenic Acid methyl ester
- methyl (8Z, 11Z, 14Z)-icosa-8, 11, 14-trienoate
- 8,11,14-Eicosatrienoic acid, methyl ester, (8Z,11Z,14Z)-
- Q27283125
- SR-01000946740-1
- Dihomo-gamma-linolenic acid methyl ester
- HMS3649L22
- UNII-LQD3YK782Q
- PD020400
- 21061-10-9
- cis-8,11,14-Eicosatrienoic acid-methyl ester
- QHATYOWJCAQINT-JPFHKJGASA-N
- Methyl 8,11,14-eicosatrienoate
- HY-116015
- G78248
- cis-8,11,14-Eicosatrienoic Acid Methyl Ester
-
- MDL: MFCD00673446
- インチ: InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14H,3-6,9,12,15-20H2,1-2H3/b8-7-,11-10-,14-13-
- InChIKey: QHATYOWJCAQINT-JPFHKJGASA-N
- ほほえんだ: CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)OC
計算された属性
- せいみつぶんしりょう: 320.27200
- どういたいしつりょう: 320.271530387g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 23
- 回転可能化学結合数: 16
- 複雑さ: 340
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 3
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 7.3
じっけんとくせい
- 密度みつど: 0.891±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 195-197 ºC (0.6-1 Torr)
- フラッシュポイント: 華氏温度:57.2°f
摂氏度:14°c - 屈折率: 1.4712 (589.3 nm 20 ºC)
- ようかいど: Insuluble (9.6E-4 g/L) (25 ºC),
- PSA: 26.30000
- LogP: 6.52910
- 濃度: ~0.1 g/mL in ethanol
cis-8,11,14-Eicosatrienoic Acid Methyl Ester セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H225-H319
- 警告文: P210-P280-P305+P351+P338-P337+P313-P403+P235
- 危険物輸送番号:UN1170 - class 3 - PG 2 - Ethanol, solution
- WGKドイツ:3
- 危険カテゴリコード: 11
- セキュリティの説明: 16
- 福カードFコード:10-23
-
危険物標識:
- ちょぞうじょうけん:−20°C
cis-8,11,14-Eicosatrienoic Acid Methyl Ester 税関データ
- 税関コード:2916190090
- 税関データ:
中国税関コード:
2916190090概要:
2916190090他の不飽和無環モノカルボン酸(その酸無水物/ハロゲン化アシル、過酸化物及び過酸素酸及びその誘導体を含む)。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2916190090不飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監督条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.一般関税:30.0%
cis-8,11,14-Eicosatrienoic Acid Methyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Larodan | 20-2013-9-100mg |
Methyl 8(Z),11(Z),14(Z)-Eicosatrienoate |
21061-10-9 | >99% | 100mg |
€253.00 | 2025-03-07 | |
TRC | E477925-25mg |
cis-8,11,14-Eicosatrienoic Acid Methyl Ester |
21061-10-9 | 25mg |
$81.00 | 2023-05-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S10685-10mg |
cis-8,11,14-Eicosatrienoic Acid Methyl Ester |
21061-10-9 | 10mg |
¥898.0 | 2021-09-08 | ||
TRC | E477925-250mg |
cis-8,11,14-Eicosatrienoic Acid Methyl Ester |
21061-10-9 | 250mg |
$236.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-497394-2.5 mg |
cis-8,11,14-Eicosatrienoic Acid Methyl Ester-d3, |
21061-10-9 | 2.5 mg |
¥2,858.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-205291-10 mg |
Dihomo-γ-Linolenic Acid methyl ester, |
21061-10-9 | 10mg |
¥150.00 | 2023-07-10 | ||
Larodan | 20-2013-13-1g |
Methyl 8(Z),11(Z),14(Z)-Eicosatrienoate |
21061-10-9 | >99% | 1g |
€920.00 | 2025-03-07 | |
SHENG KE LU SI SHENG WU JI SHU | sc-497394-2.5mg |
cis-8,11,14-Eicosatrienoic Acid Methyl Ester-d3, |
21061-10-9 | 2.5mg |
¥2858.00 | 2023-09-05 | ||
A2B Chem LLC | AB20185-100mg |
8,11,14-Eicosatrienoic acid, methyl ester, (8Z,11Z,14Z)- |
21061-10-9 | ≥98% | 100mg |
$130.00 | 2024-04-20 | |
eNovation Chemicals LLC | D763924-50mg |
8,11,14-Eicosatrienoic acid, methyl ester, (8Z,11Z,14Z)- |
21061-10-9 | 99% | 50mg |
$230 | 2025-02-27 |
cis-8,11,14-Eicosatrienoic Acid Methyl Ester 関連文献
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1. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
cis-8,11,14-Eicosatrienoic Acid Methyl Esterに関する追加情報
cis-8,11,14-Eicosatrienoic Acid Methyl Ester (CAS No. 21061-: A Comprehensive Overview of Its Chemical Properties and Emerging Applications in Biomedical Research
cis-8,11,14-Eicosatrienoic Acid Methyl Ester, identified by the CAS Registry Number 2, is a polyunsaturated fatty acid (PUFA) derivative with a unique structural configuration. This compound belongs to the omega-6 fatty acid family and features three conjugated double bonds at positions 8, 1, and 4 in the cis conformation. The methyl ester functional group at the carboxylic acid terminus enhances its chemical stability and solubility in organic solvents—a property critical for its application in lipidomics research and pharmaceutical formulations. Recent advancements in analytical chemistry have enabled precise characterization of its molecular structure using NMR spectroscopy and high-resolution mass spectrometry (HRMS), confirming its role as a key intermediate in lipid signaling pathways.
The synthesis of cis-8,11,14-eicosatrienoic acid methyl ester has evolved with sustainable methodologies gaining prominence. Traditional approaches relied on enzymatic esterification of plant-derived oils or chemical transesterification of fish oils. However, recent studies published in Green Chemistry (2023) highlight bio-based production via microbial fermentation using genetically engineered yeast strains. This approach not only reduces environmental impact but also achieves >95% purity levels without toxic solvents—a breakthrough for large-scale biomedical applications.
Inflammation modulation constitutes a major research focus for this compound. Preclinical data from the Journal of Immunology (2023) reveal that cis-8, eicosatrienoic acid methyl ester suppresses pro-inflammatory cytokine production by activating peroxisome proliferator-activated receptor γ (PPARγ). Mechanistic studies demonstrate its ability to inhibit NF-kB signaling through epigenetic modifications of histone acetylation patterns in macrophages—properties distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs). These findings position it as a potential therapeutic agent for autoimmune diseases such as rheumatoid arthritis.
Clinical translational research has identified novel applications in cardiovascular health management. A landmark study published in Circulation Research (2023) showed that dietary supplementation with this compound reduced arterial plaque formation in apolipoprotein E-deficient mice by modulating endothelial nitric oxide synthase (eNOS) activity. The methyl ester form exhibits superior bioavailability compared to free fatty acids due to enhanced absorption via intestinal lymphatic transport—a discovery validated through pharmacokinetic profiling using radiolabeled tracers.
In oncology research, this compound's dual functionality as both a signaling modulator and drug carrier has sparked interest. Nanoparticle formulations loaded with this PUFA derivative demonstrated selective cytotoxicity toward triple-negative breast cancer cells by disrupting lipid rafts essential for tumor cell survival (Nano Today, 2023). Its amphiphilic nature allows self-assembling into nanostructures capable of co-delivering chemotherapeutic agents like doxorubicin while minimizing off-target effects—a paradigm shift in targeted drug delivery systems.
Structural analogs incorporating this compound are being explored for neuroprotective applications. Collaborative work between MIT and Stanford researchers revealed that conjugates combining this PUFA with neurotrophic factors enhance blood-brain barrier permeability while promoting synaptic plasticity (Nature Communications, 2023). The methyl ester group facilitates reversible binding to albumin during systemic circulation—a mechanism critical for sustained CNS targeting without immunogenicity risks.
Ongoing advancements leverage computational chemistry tools like molecular dynamics simulations to optimize its pharmacological properties. Studies using machine learning algorithms predict that substituting specific methylene groups could enhance binding affinity to G-protein coupled receptors involved in pain signaling—opening avenues for novel analgesics (Chemical Science, 2023). Such innovations underscore the compound's versatility across diverse biomedical domains.
In summary, cis-8, eicosatrienoic acid methyl ester represents a multifunctional biomolecule bridging basic lipid science with translational medicine. Its structural characteristics enable applications ranging from inflammation management to cancer therapy while maintaining safety profiles suitable for human trials. As demonstrated by recent breakthroughs cited here—from sustainable synthesis methods to targeted delivery systems—this compound continues to redefine frontiers in both academic research and industrial product development within the biopharmaceutical sector.
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